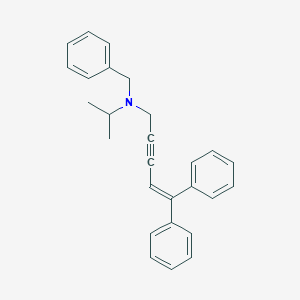![molecular formula C17H16N6OS B286699 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B286699.png)
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It was developed by AstraZeneca and is used for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.
Wirkmechanismus
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile selectively inhibits the mutant form of EGFR, which is responsible for the growth and proliferation of cancer cells. It does not affect the normal EGFR, which is essential for the growth and survival of healthy cells.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It also has minimal toxicity on healthy cells, resulting in fewer side effects compared to other chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in lab experiments is its specificity towards the mutant EGFR, which allows for more accurate results. However, its high cost and limited availability may hinder its widespread use in research.
Zukünftige Richtungen
1. Combination therapy: 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be used in combination with other drugs to enhance its efficacy and reduce drug resistance.
2. Biomarker identification: Identifying biomarkers that predict patient response to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help personalize treatment plans.
3. Resistance mechanisms: Studying the mechanisms of resistance to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help develop new drugs that overcome resistance.
4. Alternative uses: Investigating the potential of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in treating other cancers with EGFR mutations.
5. Novel drug development: Developing new drugs that target other mutations in the EGFR pathway.
Synthesemethoden
The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves several steps, including the formation of pyrazole, pyrimidine, and nitrile groups. The final product is obtained through a coupling reaction between the pyrazole and pyrimidine intermediates.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with the T790M mutation. It has shown promising results in improving progression-free survival and overall survival rates in these patients.
Eigenschaften
Molekularformel |
C17H16N6OS |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N6OS/c1-10-4-11(2)6-12(5-10)24-15-7-14(20-9-21-15)23-16(19)13(8-18)17(22-23)25-3/h4-7,9H,19H2,1-3H3 |
InChI-Schlüssel |
NZYSDCXINMTPAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)








![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)